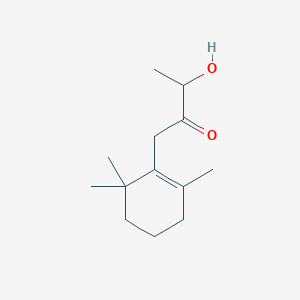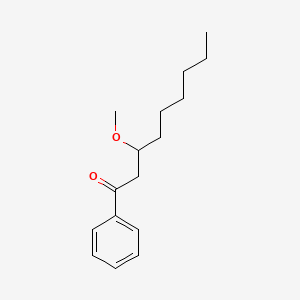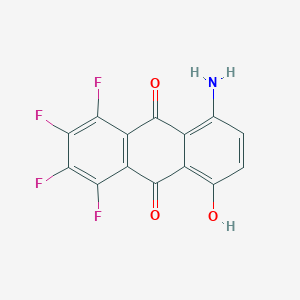
5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione is a chemical compound known for its unique structure and properties It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains multiple functional groups, including amino, hydroxy, and fluoro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the fluorination of anthracene derivatives followed by the introduction of amino and hydroxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure cost-effectiveness and environmental safety. Key steps include the controlled fluorination of anthracene and subsequent functionalization to introduce the amino and hydroxy groups.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and activity. Its fluorinated structure enhances its ability to penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione include:
- 1-Amino-4-hydroxyanthracene-9,10-dione
- 5-Amino-2,3-dihydrophthalazine-1,4-dione
Uniqueness
What sets this compound apart is its combination of amino, hydroxy, and multiple fluoro groups, which confer unique chemical reactivity and physical properties. This makes it particularly valuable in applications requiring specific interactions and stability.
Propiedades
Número CAS |
102822-06-0 |
|---|---|
Fórmula molecular |
C14H5F4NO3 |
Peso molecular |
311.19 g/mol |
Nombre IUPAC |
5-amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H5F4NO3/c15-9-7-8(10(16)12(18)11(9)17)14(22)6-4(20)2-1-3(19)5(6)13(7)21/h1-2,20H,19H2 |
Clave InChI |
YWBYRRPYNMTGSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


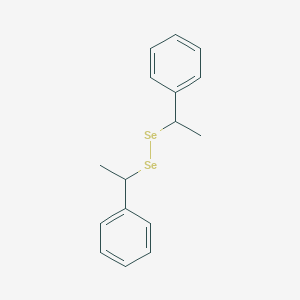
![1-Pentylbicyclo[4.1.0]heptan-3-one](/img/structure/B14324274.png)
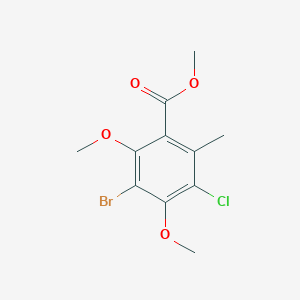
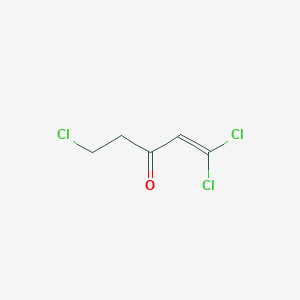
![3-[(3-Iodoprop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B14324299.png)
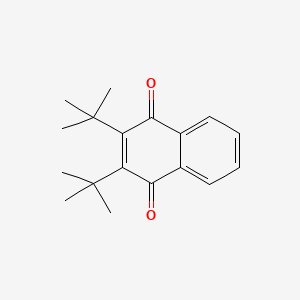

![Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate](/img/structure/B14324320.png)

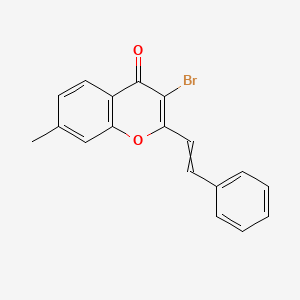
![2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one](/img/structure/B14324331.png)
